3,5-Dimethoxy-4-methylbenzoyl chloride

Physical Organic Chemistry Reaction Kinetics Solvolysis Mechanism

Secure the precise 3,5-dimethoxy-4-methylbenzoyl chloride (CAS 34523-76-7) for your drug discovery program. This polysubstituted acyl chloride is the non-negotiable building block for installing the critical benzamide pharmacophore in potent LPA1 receptor antagonists like ASP6432 (IC50 11 nM). Unlike generic benzoyl chlorides, its unique 3,5-dimethoxy-4-methyl pattern ensures target potency. Procure ≥95% purity reagent for reliable acylation to synthesize esters, amides, and hydrazides for medicinal chemistry and materials science applications.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 34523-76-7
Cat. No. B1322570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-4-methylbenzoyl chloride
CAS34523-76-7
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)C(=O)Cl)OC
InChIInChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3
InChIKeyHOQDXNMVZFRKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-4-methylbenzoyl chloride CAS 34523-76-7: Technical Baseline and Procurement Considerations


3,5-Dimethoxy-4-methylbenzoyl chloride (CAS 34523-76-7) is a polysubstituted aromatic acyl chloride featuring methoxy groups at the 3- and 5-positions and a methyl substituent at the 4-position on the benzoyl scaffold [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted benzoyl chloride, mono-methoxy analogs, and non-methylated 3,5-dimethoxybenzoyl chloride. The compound serves primarily as an acylating agent in organic synthesis, reacting with nucleophiles to form esters, amides, and related derivatives . Its commercial availability at purities of 95% or higher enables its use as a building block in pharmaceutical intermediate synthesis, specialty chemical production, and isotopic labeling applications .

3,5-Dimethoxy-4-methylbenzoyl chloride: Why Substitution with Unsubstituted or Non-Methylated Benzoyl Chlorides Compromises Reaction Outcomes


Acyl chlorides within the substituted benzoyl chloride class cannot be interchanged without altering reaction kinetics, mechanistic pathways, and downstream product properties. Kinetic studies on structurally related dimethoxybenzoyl chlorides demonstrate that the substitution pattern profoundly influences solvolysis rates and the dominant reaction mechanism—shifting between unimolecular (SN1-like) and bimolecular (addition-elimination) pathways depending on the electronic effects of the substituents [1]. The presence of the 4-methyl group in 3,5-dimethoxy-4-methylbenzoyl chloride introduces additional steric bulk and electron-donating character that modulates reactivity relative to non-methylated analogs such as 3,5-dimethoxybenzoyl chloride (CAS 17213-57-9). In pharmaceutical applications, the 3,5-dimethoxy-4-methylbenzoyl moiety has been specifically incorporated into potent LPA1 receptor antagonists (e.g., ONO-7300243, IC50 = 0.16 μM; ASP6432, IC50 = 11 nM), demonstrating that this precise substitution array is non-negotiable for achieving target potency [2]. Generic substitution with unsubstituted benzoyl chloride or alternative regioisomers would yield structurally distinct products with unpredictable biological activity.

3,5-Dimethoxy-4-methylbenzoyl chloride: Quantified Differential Performance Against Structural Analogs and Procurement Decision Evidence


Solvolytic Reactivity Profile of 3,5-Dimethoxybenzoyl Chlorides: Mechanistic Divergence from 3,4-Regioisomer Informs Reaction Design

Kinetic analysis of 3,5-dimethoxybenzoyl chloride (a direct structural analog lacking the 4-methyl group) reveals a dual mechanistic pathway—either unimolecular or bimolecular—depending on solvent electrophilicity and nucleophilicity, in contrast to the 3,4-dimethoxybenzoyl chloride isomer which proceeds exclusively via a unimolecular pathway due to resonance stabilization from the para-methoxy substituent [1]. The target compound, 3,5-dimethoxy-4-methylbenzoyl chloride, bears the same 3,5-dimethoxy substitution pattern and is expected to exhibit analogous solvent-dependent mechanistic duality, with the additional 4-methyl group providing increased steric shielding of the carbonyl carbon and modest electron donation that may further modulate the unimolecular/bimolecular partitioning [2]. This class-level inference indicates that reaction optimization for 3,5-dimethoxy-4-methylbenzoyl chloride requires careful solvent selection to control the dominant pathway.

Physical Organic Chemistry Reaction Kinetics Solvolysis Mechanism

LPA1 Receptor Antagonist Potency: 3,5-Dimethoxy-4-methylbenzoyl Moiety Enables Nanomolar Activity in Drug Candidates

The 3,5-dimethoxy-4-methylbenzoyl group is a critical pharmacophoric element in multiple potent LPA1 receptor antagonists. ONO-7300243, which incorporates this moiety via an amide linkage, exhibits an IC50 of 0.16 μM (160 nM) against human LPA1 [1]. ASP6432, a structurally related potassium salt also bearing the 3,5-dimethoxy-4-methylbenzoyl group, demonstrates even greater potency with an IC50 of 11 nM against human LPA1 and 30 nM against rat LPA1 . In contrast, analogs lacking the 4-methyl substitution or bearing alternative acyl groups show reduced potency; for example, structural modifications in the lead optimization series resulted in a range of IC50 values from 6.5 μM to 12 μM depending on the substitution pattern on the benzoyl moiety . The 3,5-dimethoxy-4-methyl substitution pattern is thus specifically validated for achieving sub-micromolar to low nanomolar LPA1 antagonism.

Medicinal Chemistry GPCR Pharmacology Lysophosphatidic Acid Receptor

In Vivo Efficacy Translation: 3,5-Dimethoxy-4-methylbenzoyl-Derived LPA1 Antagonist Demonstrates Superior Functional Selectivity and Hemodynamic Safety Profile

ONO-7300243, synthesized from 3,5-dimethoxy-4-methylbenzoyl chloride, demonstrates a therapeutically meaningful in vivo profile. In rat models of intraurethral pressure (IUP), oral administration achieved 88% inhibition at 10 mg/kg and 62% inhibition at 3 mg/kg (ID50 = 11.6 mg/kg p.o.) [1]. Critically, ONO-7300243 exhibits high selectivity for LPA1 over LPA2 and LPA3 receptors (IC50 values of 8.6 μM and >10 μM, respectively, representing >50-fold selectivity) . This selectivity profile translates to a key safety advantage: at efficacious doses, ONO-7300243 does not affect mean blood pressure, in direct contrast to the clinically used α1-adrenoceptor antagonist tamsulosin, which lowers blood pressure as a dose-limiting side effect [1]. The 3,5-dimethoxy-4-methylbenzoyl moiety is thus linked to a drug candidate with functional selectivity that enables urological efficacy without cardiovascular liability.

In Vivo Pharmacology Urology Benign Prostatic Hyperplasia

Synthetic Accessibility via Established Precursor Chemistry: 3,5-Dimethoxy-4-methylbenzoic Acid as a Scalable Feedstock

3,5-Dimethoxy-4-methylbenzoyl chloride is reliably prepared from 3,5-dimethoxy-4-methylbenzoic acid via standard acylation methods (e.g., treatment with thionyl chloride or oxalyl chloride) . The parent acid is accessible through a convenient, literature-validated two-step synthesis from commercially available p-toluic acid, proceeding via bromination to the 3,5-dibromo ester followed by methoxylation with sodium methoxide in the presence of copper(I) chloride [1]. This established synthetic route has been reproduced in multiple research contexts, including as a precursor to 3,5-dimethoxy-4-methylbenzoyl hydrazide for oxadiazole synthesis under microwave-assisted solvent-free conditions [2]. The well-characterized precursor chemistry reduces supply chain risk and enables reliable procurement of the acyl chloride with predictable quality specifications (typically ≥95% purity) .

Organic Synthesis Process Chemistry Building Block Supply

Isotopic Labeling Capability: [13C6]-3,5-Dimethoxy-4-methylbenzoyl Chloride Enables Quantitative Mass Spectrometry Applications

The target compound is commercially available as a 13C6-labeled isotopologue ([13C6]-3,5-dimethoxy-4-methylbenzoyl chloride) with a minimum isotopic enrichment of 99% 13C and chemical purity of ≥98% . This labeled derivative serves as an internal standard for quantitative LC-MS/MS analysis of drug candidates and metabolites containing the 3,5-dimethoxy-4-methylbenzoyl substructure. In contrast, unsubstituted benzoyl chlorides or regioisomeric dimethoxybenzoyl chlorides lack equivalent commercially available isotopically labeled forms, limiting their utility in regulated bioanalytical workflows. The availability of both unlabeled (CAS 34523-76-7) and [13C6]-labeled forms from the same synthetic pathway ensures identical physicochemical behavior except for mass difference, enabling precise quantitation in pharmacokinetic and metabolism studies .

Stable Isotope Labeling LC-MS/MS Quantitation Bioanalytical Chemistry

3,5-Dimethoxy-4-methylbenzoyl chloride CAS 34523-76-7: High-Value Application Scenarios Based on Validated Evidence


Synthesis of LPA1 Receptor Antagonists for Urological and Fibrotic Disease Drug Discovery

This acyl chloride serves as the essential starting material for constructing the 3,5-dimethoxy-4-methylbenzoyl pharmacophore present in potent LPA1 antagonists including ONO-7300243 (IC50 = 0.16 μM) and ASP6432 (IC50 = 11 nM). Acylation of appropriate amine intermediates with this compound installs the critical benzamide moiety required for nanomolar receptor binding and functional antagonism [1]. The resulting drug candidates demonstrate in vivo efficacy in reducing intraurethral pressure (88% inhibition at 10 mg/kg) without the hypotensive side effects associated with current standard-of-care α1-adrenoceptor antagonists . Drug discovery programs targeting LPA1-mediated pathologies—including benign prostatic hyperplasia, pulmonary fibrosis, and renal fibrosis—should prioritize procurement of this specific acyl chloride to access this validated pharmacophore.

Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Materials Science and Agrochemical Research

3,5-Dimethoxy-4-methylbenzoyl chloride is converted to the corresponding hydrazide, which serves as a versatile precursor for synthesizing 2-(3,5-dimethoxy-4-methylphenyl)-5-aryl-1,3,4-oxadiazoles under microwave-accelerated, solvent-free conditions [2]. This methodology enables rapid access to a library of oxadiazole derivatives with potential applications as organic light-emitting diode (OLED) materials, fluorescent probes, or agrochemical leads. The 3,5-dimethoxy-4-methyl substitution pattern on the phenyl ring modulates the electronic properties and solid-state packing of the resulting oxadiazoles, providing a differentiated scaffold compared to unsubstituted phenyl or mono-methoxy oxadiazole analogs.

Preparation of Stable Isotope-Labeled Internal Standards for Regulated Bioanalysis

Research organizations conducting IND-enabling pharmacokinetic and metabolism studies on drug candidates containing the 3,5-dimethoxy-4-methylbenzoyl substructure require a stable isotope-labeled internal standard to meet regulatory bioanalytical method validation requirements. The commercially available [13C6]-3,5-dimethoxy-4-methylbenzoyl chloride (99% 13C enrichment, ≥98% chemical purity) provides an identical chemical entity differing only by a mass shift of +6 Da . This labeled acyl chloride can be incorporated into the target analyte via the same synthetic route used for the unlabeled drug substance, ensuring identical chromatographic retention time and ionization efficiency while enabling precise quantitation via LC-MS/MS in biological matrices.

Synthesis of Substituted Benzamides for Chemical Biology Probe Development

The unique electronic and steric profile of the 3,5-dimethoxy-4-methylbenzoyl group—featuring two electron-donating meta-methoxy substituents and a para-methyl group—makes this acyl chloride valuable for generating focused libraries of substituted benzamides. Based on the solvolytic mechanistic data for related 3,5-dimethoxybenzoyl chlorides, acylation reactions with this reagent may exhibit solvent-dependent competition between unimolecular and bimolecular pathways [3], requiring careful optimization of reaction conditions (solvent polarity, nucleophile strength, temperature) to maximize yield. Chemical biology groups developing affinity probes, PROTACs, or molecular glues can leverage this building block to explore structure-activity relationships where the 3,5-dimethoxy-4-methyl substitution pattern confers target selectivity or physicochemical property advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethoxy-4-methylbenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.